7-amino-3,4,6-trimethyl-2(1H)-quinolinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-amino-3,4,6-trimethyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPDIHHLHQTKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Quinolinone Chemical Class
Quinolinones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridinone ring. ontosight.ai This core scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.ainih.gov The versatility of the quinolinone ring system allows for extensive chemical modification, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties. ontosight.ai
Historically, quinolinone derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The ability to functionalize the quinolinone core at various positions allows for the fine-tuning of a compound's physicochemical and biological characteristics. This inherent adaptability has made quinolinones a cornerstone in the development of new therapeutic agents. nih.gov
Significance of the 7 Amino and Trimethyl Substituents for Research Exploration
The specific substitution pattern of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone is what sets it apart and makes it a subject of research exploration. The presence and position of the amino and trimethyl groups are crucial in defining its chemical behavior and potential biological interactions.
The 7-amino group is a particularly noteworthy feature. The position of substituents on the quinoline (B57606) ring can significantly influence the compound's electronic properties and, consequently, its biological activity. For instance, electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen. researchgate.net Conversely, an amino group, being electron-donating, can modulate the basicity and reactivity of the molecule. researchgate.net In the broader class of quinolines, the 7-amino substituent has been explored for its role in developing fluorescent probes for cellular imaging, where it can contribute to strong intramolecular charge-transfer fluorescence. nih.gov
Overview of Current Research Trajectories and Scholarly Interest
Strategies for the Construction of the 2(1H)-Quinolinone Scaffold
The synthesis of 2(1H)-quinolinones, also known as carbostyrils, has been achieved through various chemical transformations. These strategies can be broadly categorized into classical cyclization reactions, multicomponent approaches, transition metal-catalyzed processes, and methods employing modern energy sources like microwave and ultrasound, alongside novel ring-closure techniques.
The foundational methods for quinolinone synthesis rely on intramolecular cyclization reactions, often acid-catalyzed, which have been refined over more than a century. These protocols remain cornerstones of heterocyclic synthesis.
Knorr Quinoline Synthesis : First described by Ludwig Knorr in 1886, this reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid, to yield 2-hydroxyquinolines, which exist in tautomeric equilibrium with the 2(1H)-quinolinone form. semanticscholar.orgmdpi.com The reaction is a type of electrophilic aromatic substitution followed by the elimination of water. semanticscholar.org Polyphosphoric acid (PPA) is also a common reagent for this transformation, and the reaction can often be performed under solvent-free conditions. mdpi.com
Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. nih.gov Under thermodynamic control (higher temperatures), the reaction favors attack at the ester group, leading to a β-ketoanilide intermediate which then cyclizes via the Knorr pathway to form a 2(1H)-quinolinone. Conversely, kinetic control (lower temperatures) favors reaction at the keto group, ultimately yielding 4-hydroxyquinolines.
Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds using acid catalysis. nih.govwikipedia.org While it is more commonly associated with the synthesis of the quinoline ring system in general, modifications of this reaction can be adapted to produce quinolinone structures. wikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org
| Classical Method | Reactants | Key Features |
| Knorr Synthesis | β-ketoanilide | Strong acid catalyst (e.g., H₂SO₄, PPA); Forms 2-hydroxyquinoline/2(1H)-quinolinone tautomer. semanticscholar.orgmdpi.com |
| Conrad-Limpach | Aniline (B41778), β-ketoester | Temperature-dependent regioselectivity; Thermodynamic conditions yield 2(1H)-quinolinones. nih.gov |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid-catalyzed; Versatile for substituted quinoline synthesis. nih.govwikipedia.org |
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like quinolinones in a single synthetic operation. These reactions are highly convergent and atom-economical.
Doebner Reaction : A variation of the Doebner-von Miller synthesis, this MCR involves the reaction of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. rsc.org
Povarov Reaction : This is a [4+2] cycloaddition reaction between an aniline, a benzaldehyde (B42025) (or other aldehyde), and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines or quinolinones. rsc.org
Ugi and Gewald Reactions : These MCRs have also been successfully employed for the synthesis of diverse quinoline scaffolds, showcasing high atom economy and the ability to introduce significant structural diversity in a single step.
These one-pot syntheses are advantageous for creating libraries of substituted quinolinones due to their operational simplicity and the diversity of commercially available starting materials.
Modern organic synthesis has been revolutionized by transition metal catalysis, which provides efficient and selective pathways to quinolinones, often under milder conditions than classical methods.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for constructing the quinolinone ring. Methods include the carbonylative annulation of anilines and alkynes, C-H activation/cyclization cascades, and intramolecular Heck reactions. semanticscholar.org One approach involves the Pd-catalyzed oxidative cyclocarbonylation of 2-vinylanilines. Another strategy uses a Pd(II)-catalyzed process to synthesize quinolin-2(1H)-ones from quinoline N-oxides, where azodicarboxylates act as both an activating agent and an oxidant. semanticscholar.org
Copper-Catalyzed Reactions : Copper catalysts are also effective, particularly in the synthesis of quinoline derivatives through the internal cyclization of anilines.
Cobalt and Ruthenium-Catalyzed Reactions : Cobalt-catalyzed carbocyclization of α-bromo-N-phenylacetamide derivatives and Ru-catalyzed cyclization of anilides with acrylates have been developed as alternative routes to the 2-quinolone scaffold. semanticscholar.org
These catalytic systems often exhibit high functional group tolerance and allow for the construction of highly substituted quinolinone derivatives.
The application of non-conventional energy sources has significantly accelerated the synthesis of quinolinones.
Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and reducing side product formation. sapub.org Microwave-assisted protocols have been developed for various quinolinone syntheses, including cyclization steps, Suzuki C-C couplings, and Heck reactions in multi-step sequences. sapub.org
Ultrasonically Assisted Synthesis : Ultrasound irradiation promotes chemical reactions through acoustic cavitation. It has been used for the rapid, one-pot synthesis of 2-substituted quinolines in aqueous media, demonstrating its potential as an environmentally friendly "green" chemistry approach. researchgate.net
Research continues to uncover innovative methods for constructing the quinolinone ring system, focusing on novel bond-forming strategies and increased efficiency.
Radical Cyclizations : Silver-catalyzed intermolecular radical addition/cyclization reactions provide a direct route to substituted quinolin-2-ones in aqueous solution. semanticscholar.org Photoredox-catalyzed methods for generating carbamoyl (B1232498) radicals that undergo addition/cyclization have also been reported. semanticscholar.org
Iodine-Mediated Desulfurative Cyclization : An efficient one-pot approach involves the reaction of o-aminothiophenol and 1,3-ynones, which proceeds through a Michael addition-cyclization followed by an iodine-mediated desulfurative step to form the quinoline ring. rsc.orgnih.gov
Brønsted Acid-Catalyzed Cyclization : The intramolecular cyclization of 2-arylaminoazulene derivatives using Brønsted acids like polyphosphoric acid (PPA) represents a valuable strategy for constructing novel fused quinolone frameworks. nih.gov
Targeted Synthesis of this compound and Analogues
While numerous methods exist for the general synthesis of the 2(1H)-quinolinone scaffold, no specific literature procedure for the direct synthesis of this compound has been reported. However, a plausible synthetic route can be designed based on established classical methodologies.
A hypothetical synthesis could commence from 3,5-dimethylaniline. A standard nitration reaction would yield 2,4-dimethyl-6-nitroaniline. Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would provide 3,5-dimethylbenzene-1,2-diamine. This diamine could then be selectively protected or directly utilized in a cyclization reaction.
Alternatively, a more direct approach would involve the Knorr cyclization. The key starting material would be 4-amino-3,5-dimethylaniline (or its protected form). This aniline derivative could be reacted with an appropriate β-ketoester, such as ethyl 2-methylacetoacetate, to form the corresponding β-ketoanilide. Subsequent intramolecular cyclization under strong acid conditions (e.g., sulfuric acid or PPA) would construct the desired this compound core.
Precursor-Based Synthetic Routes
The construction of the this compound scaffold often relies on the cyclization of appropriately substituted aniline and carbonyl precursors. Classical methods such as the Friedländer annulation and the Doebner-von Miller reaction provide foundational strategies for assembling the quinoline ring system. nih.govwikipedia.orgwikipedia.org
For instance, a plausible precursor-based route could involve the condensation of a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound containing an α-methylene group. organic-chemistry.org Specifically, a suitably substituted aniline, such as 3-amino-4,6-dimethylaniline, could react with a β-ketoester like ethyl 2-methylacetoacetate. This type of reaction, often catalyzed by acid or base, proceeds through an initial condensation followed by cyclization to form the quinolinone ring.
Another approach involves the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgiipseries.orgsynarchive.com In this case, a substituted aniline could be reacted with an appropriately designed α,β-unsaturated ketone or aldehyde under acidic conditions to yield the desired quinoline structure. The final amino group at the 7-position could be introduced either from the aniline precursor or through a subsequent nitration and reduction sequence on a pre-formed trimethyl-2(1H)-quinolinone.
Regioselective Functionalization Strategies
Achieving the specific 3,4,6-trimethyl and 7-amino substitution pattern requires careful control of regioselectivity. One strategy involves starting with a less substituted quinolinone and introducing the functional groups in a stepwise, regioselective manner. For example, a pre-existing trimethyl-2(1H)-quinolinone could undergo regioselective nitration, primarily directed by the existing substituents on the ring. Subsequent reduction of the nitro group would then yield the 7-amino functionality. The directing effects of the methyl and lactam groups are crucial in achieving the desired isomer.
Derivatization and Functional Group Transformations
The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can target the 7-amino moiety, the methyl substituents, or the quinolinone lactam ring itself.
Chemical Modifications at the 7-Amino Moiety
The primary amino group at the 7-position is a versatile handle for a variety of chemical transformations:
Alkylation and Acylation: The amino group can be readily alkylated or acylated to introduce a wide range of substituents. N-alkylation can be achieved using alkyl halides or through reductive amination. acs.org Acylation with acid chlorides or anhydrides yields the corresponding amides. These modifications can significantly alter the electronic and steric properties of the molecule.
Diazotization and Subsequent Reactions: The 7-amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This intermediate is highly reactive and can be converted into a variety of other functional groups through Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, while reaction with water can yield a hydroxyl group.
Transformations Involving the Methyl Substituents
The three methyl groups at positions 3, 4, and 6 also present opportunities for functionalization:
Oxidation: The methyl groups, particularly those at positions activated by the ring system, can be oxidized to aldehydes or carboxylic acids using various oxidizing agents like selenium dioxide or nickel peroxide. tandfonline.comtandfonline.com Photocatalytic oxidation using TiO2 has also been reported for the conversion of methylquinolines to their corresponding aldehydes. nih.gov Palladium-catalyzed arylation followed by oxidation of 8-methylquinolines has been demonstrated, suggesting a potential pathway for functionalizing the methyl groups on this scaffold. acs.org
Halogenation: Radical halogenation of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions, leading to the formation of halomethyl derivatives. These derivatives are valuable intermediates for further nucleophilic substitution reactions.
Reactivity at the Quinolinone Lactam Ring
The lactam functionality within the quinolinone ring exhibits its own characteristic reactivity:
N-Alkylation and O-Alkylation: The lactam nitrogen can be alkylated under basic conditions. uw.edu However, the tautomeric equilibrium between the lactam and lactim forms means that O-alkylation is also a competing reaction, leading to the formation of 2-alkoxyquinoline derivatives. researchgate.netnih.gov The ratio of N- to O-alkylation can often be influenced by the choice of base, solvent, and alkylating agent. nih.gov
Conversion to Thiolactam: The carbonyl group of the lactam can be converted to a thiocarbonyl group using reagents such as Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding 7-amino-3,4,6-trimethyl-2(1H)-quinolinethione.
Nucleophilic Substitution Reactions
While the core aromatic system of quinolinones is generally electron-rich, nucleophilic substitution can be facilitated by the introduction of appropriate leaving groups. For instance, if the 7-amino group is converted to a diazonium salt, it becomes an excellent leaving group, allowing for its replacement by a wide array of nucleophiles as described in the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov Furthermore, should a halogen be present on the ring, it could potentially be displaced by strong nucleophiles under specific conditions, although such reactions on the quinolinone ring are less common without strong activation.
Data Tables
Table 1: Potential Synthetic Precursors
| Precursor 1 | Precursor 2 | Reaction Type | Potential Product |
|---|---|---|---|
| 3-Amino-4,6-dimethylaniline | Ethyl 2-methylacetoacetate | Condensation/Cyclization | This compound |
| 2-Amino-4,5-dimethylacetophenone | Acetoacetonitrile | Friedländer Annulation | This compound |
Table 2: Potential Derivatization Reactions
| Starting Material | Reagent(s) | Reaction Type | Potential Product |
|---|---|---|---|
| This compound | NaNO₂, HCl; then CuBr | Diazotization/Sandmeyer | 7-Bromo-3,4,6-trimethyl-2(1H)-quinolinone |
| This compound | Acetic Anhydride | Acylation | 7-Acetamido-3,4,6-trimethyl-2(1H)-quinolinone |
| 3,4,6-Trimethyl-2(1H)-quinolinone | SeO₂ | Oxidation | 3,4-Dimethyl-2-oxo-1,2-dihydroquinoline-6-carbaldehyde |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR, 1D, 2D, or solid-state NMR data for this compound could be located in the searched literature. While NMR data is available for analogous compounds such as 7-amino-4-methylquinolin-2(1H)-one and other derivatives, these spectra would not accurately represent the specific chemical shifts and coupling constants for the requested trimethylated structure.
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Similarly, searches for infrared (IR) and Raman spectroscopic data specific to this compound were unsuccessful. The vibrational modes corresponding to the functional groups of this molecule have not been reported in available literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The photophysical properties, including UV-Vis absorption, fluorescence emission, solvatochromism, and excited-state dynamics, have not been characterized for this compound in published studies. While the broader class of 7-aminoquinolinones is known for its fluorescent properties, specific experimental data, including absorption and emission maxima, quantum yields, and lifetime measurements for this compound, are not available.
Mass Spectrometry for Molecular Structure Confirmation (MS, HRMS, GC-MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.
For the compound this compound, these techniques would be employed to confirm its molecular structure. A hypothetical analysis would involve introducing a sample into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
| MS (EI) | Molecular Ion (M+) | [Expected m/z] |
| Key Fragmentation Peaks | [List of expected m/z values] | |
| HRMS | Calculated Exact Mass | [Calculated Mass for C12H14N2O] |
| Measured Exact Mass | [Hypothetical Measured Mass] | |
| GC-MS | Retention Time | [Expected Retention Time] |
| Mass Spectrum of Eluted Peak | Consistent with MS data |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from an actual analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
To perform an X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The collected diffraction data would be processed to solve and refine the crystal structure. The resulting structural information would provide precise bond lengths, bond angles, and torsion angles, as well as details about the packing of the molecules in the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |
| α = [value]°, β = [value]°, γ = [value]° | |
| Volume (V) | [value] ų |
| Z (Molecules per unit cell) | [value] |
| Density (calculated) | [value] g/cm³ |
| R-factor | [value] |
Note: The data in this table is hypothetical and represents the type of information that would be obtained from an X-ray crystallography experiment.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, ab initio)
No published studies detailing Density Functional Theory (DFT) or ab initio calculations for 7-amino-3,4,6-trimethyl-2(1H)-quinolinone were found.
Molecular Geometry Optimization and Electronic Structure Analysis
Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure analysis for this compound is not available in the current scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this compound.
Spectroscopic Property Prediction and Correlation
No theoretical predictions or correlations with experimental spectroscopic data (such as IR, UV-Vis, or NMR spectra) based on quantum chemical calculations for this compound have been reported.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulation studies for this compound have been published.
Conformational Analysis
Details on the conformational landscape or stable conformers of this compound derived from molecular dynamics simulations are not present in the literature.
Ligand-Target Interaction Modeling (in silico, non-clinical)
There are no published in silico models or simulations detailing the interaction of this compound with any biological targets.
Mechanistic Studies through Computational Modeling
While specific computational mechanistic studies on the formation of this compound are not available, this section outlines the methodologies that would be employed in such an investigation.
To elucidate the reaction pathway for the synthesis of this compound, computational chemists would typically propose several plausible mechanistic routes based on established chemical principles. For a typical synthesis, which might involve the condensation of an aniline (B41778) derivative with a β-ketoester or a related compound, the following steps would be computationally modeled:
Initial Adduct Formation: The initial interaction and bond formation between the reactants would be modeled to determine the most favorable orientation and the energy barrier associated with this initial step.
Cyclization Step: The intramolecular cyclization is often the key ring-forming step. Computational modeling would explore different possible cyclization pathways to form the quinolinone core. The calculations would help in understanding the electronic and steric factors that govern this step.
Dehydration/Aromatization: The final steps of the reaction, typically involving the elimination of a water molecule to form the stable aromatic quinolinone ring system, would be modeled. The energy changes and barriers for these steps would be calculated.
For each proposed pathway, the relative energies of all intermediates and transition states would be calculated to construct a detailed potential energy surface. This would allow for the identification of the most energetically favorable reaction pathway.
The characterization of transition states is a critical component of mechanistic studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum.
For the synthesis of this compound, each elementary step in the proposed reaction pathways would have a corresponding transition state. Computational chemists would use various algorithms to locate these transition states on the potential energy surface.
Once located, the following properties of the transition states would be analyzed:
Geometry: The bond lengths and angles of the transition state structure provide insight into which bonds are being formed and broken during that particular step.
Vibrational Frequencies: The presence of a single imaginary frequency confirms that the structure is a true transition state. The eigenvector corresponding to this imaginary frequency visualizes the atomic motions that lead from the reactant to the product through the transition state.
A hypothetical data table summarizing the results of such a transition state analysis for a key cyclization step is presented below.
| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| TS1 (Cyclization) | C-N: 1.85, C-C: 2.10 | -350 | 25.4 |
This table illustrates the type of data that would be generated from a computational study, providing quantitative insights into the reaction mechanism. The "Key Bond Distances" would refer to the atoms involved in the bond-forming or bond-breaking process, the "Imaginary Frequency" confirms the transition state, and the "Activation Energy" quantifies the energy barrier for the step.
In-Depth Analysis Reveals Scant Research on this compound Derivatives
Despite a comprehensive search of scientific literature, detailed research focusing specifically on the structure-activity relationships (SAR), biochemical interactions, and rational design of this compound derivatives is not publicly available. Consequently, a detailed article conforming to the requested structure cannot be generated at this time.
While extensive research exists on the broader classes of quinolinone and aminoquinoline compounds, which are known for a wide range of biological activities, specific studies on the this compound scaffold are conspicuously absent from the current body of scientific publications. General studies on related compounds indicate that the biological activity of quinolinone derivatives can be significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. For instance, methyl groups can affect the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
However, without specific in vitro studies on derivatives of this compound, it is not possible to provide a scientifically accurate account of the following, as requested:
Structure Activity Relationship Sar Studies of 7 Amino 3,4,6 Trimethyl 2 1h Quinolinone Derivatives
Rational Design Principles for Analogue Development:In the absence of SAR data and identified biological targets, there are no established rational design principles for the development of analogues of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone.
Further research and publication in peer-reviewed journals are necessary to elucidate the specific structure-activity relationships and therapeutic potential of this particular class of quinolinone derivatives.
Exploration of Biochemical and Biological Interactions Pre Clinical Focus
Enzyme Inhibition Studies (in vitro)
Searches for in vitro studies detailing the enzyme inhibitory properties of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone yielded no specific results. While the broader class of quinolinone derivatives has been investigated against various enzymatic targets, data for this particular trimethylated compound is not available.
Carbonic Anhydrase Isoform Specificity (e.g., hCA I, II, IV, VII, IX, XII, XIV)
No studies were identified that assessed the inhibitory activity of this compound against any human carbonic anhydrase (hCA) isoforms. Research has been conducted on the related compound, 7-amino-3,4-dihydro-2(1H)-quinolinone, which lacks the three methyl groups, showing its interaction with various hCA isoforms. However, no such data exists for the specific title compound.
Other Enzymatic Targets (e.g., DNA gyrase, topoisomerase II, kinases)
There is no available research documenting the effects of this compound on other enzymatic targets such as DNA gyrase, topoisomerase II, or various protein kinases. The quinolone scaffold is known to be a key pharmacophore for inhibitors of bacterial DNA gyrase and topoisomerase, but specific inhibitory data for this compound has not been published.
Antiproliferative Activity in Cell Line Models (in vitro)
No peer-reviewed articles or preclinical data were found describing the antiproliferative activity of this compound in any cancer cell line models.
Mechanisms of Action (e.g., cell cycle arrest, apoptosis, angiogenesis modulation)
Consistent with the lack of antiproliferative data, there are no published studies investigating the mechanisms of action for this compound. Consequently, no information is available regarding its potential to induce cell cycle arrest, apoptosis, or modulate angiogenesis.
Studies on Drug-Resistant Cell Lines
The scientific literature contains no reports of this compound being evaluated for its efficacy in drug-resistant cancer cell lines.
Receptor Interaction Studies (e.g., Receptor Tyrosine Kinases, NMDA receptors)
No research has been published detailing the interaction of this compound with any cellular receptors. Specific investigations into its potential binding or modulatory effects on receptor tyrosine kinases or N-methyl-D-aspartate (NMDA) receptors have not been reported.
An article focusing solely on the biochemical and biological interactions of the chemical compound “this compound” cannot be generated at this time.
Extensive searches for preclinical data pertaining to this specific molecule did not yield information regarding its antimicrobial, antifungal, antiviral, or antimalarial activities. Furthermore, no data was found concerning its binding interactions with proteins or nucleic acids.
The available scientific literature details the activities of various related quinoline (B57606) and quinolinone derivatives. For instance, research has been conducted on the antimicrobial and antifungal properties of different 2-alkyl-4(1H)-quinolones, the antimalarial activity of 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) analogs, the antiviral potential of 6-amino-quinolones, and the protein binding of tricyclic quinolinone inhibitors. However, these findings are specific to the studied analogs and cannot be attributed to this compound without direct experimental evidence.
Due to the lack of specific research findings for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Generating content on related but distinct compounds would violate the explicit instructions to focus solely on the specified molecule.
Advanced Applications in Chemical Research Excluding Clinical/medical Diagnostics
Sensing and Fluorescent Probe Development
The inherent photophysical properties of the 7-amino-2(1H)-quinolinone core make it an excellent candidate for the development of fluorescent probes. The strategic placement of an amino group at the 7-position, which acts as an electron-donating group, in conjugation with the electron-withdrawing lactam carbonyl group, forms a classic "push-pull" system. This electronic arrangement is fundamental to the fluorescence and solvatochromic properties of these molecules.
Luminescence Enhancement Mechanisms
The fluorescence of 7-aminoquinoline (B1265446) derivatives is significantly influenced by the phenomenon of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), often centered on the electron-withdrawing portion of the quinolinone ring. nih.gov This charge transfer process is a key mechanism for luminescence.
The efficiency of this ICT process, and thus the fluorescence quantum yield, is highly sensitive to the molecular structure and the surrounding environment. For instance, the introduction of strongly electron-withdrawing groups can enhance the ICT character, leading to a larger Stokes shift and altered emission wavelengths. nih.gov
Furthermore, the formation of a twisted intramolecular charge-transfer (TICT) state can act as a non-radiative decay pathway, effectively quenching fluorescence. The rigidity of the quinolinone scaffold helps to inhibit the formation of this TICT state, thereby promoting radiative decay through fluorescence. This inherent structural feature contributes to the development of brightly fluorescent probes.
Studies on related 7-(diethylamino)quinolin-2(1H)-one derivatives have shown that their photophysical properties can be modulated by the surrounding environment. For example, the presence of surfactants can influence the emissive state of these molecules. nih.gov This sensitivity to the local environment is a desirable characteristic for fluorescent probes designed to report on specific microenvironments.
Imaging Applications in Cellular Systems (non-diagnostic)
The favorable photophysical properties of 7-aminoquinoline derivatives, such as high quantum yields and photostability, have led to their use in non-diagnostic cellular imaging. These probes can be designed to selectively accumulate in specific cellular organelles, providing valuable tools for fundamental biological research.
For example, certain 2,4-disubstituted 7-aminoquinolines have been successfully employed as fluorescent probes for imaging the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov These probes exhibit good brightness and photostability, allowing for clear visualization of the organelle. Furthermore, their utility extends to two-photon fluorescence microscopy, a powerful technique for imaging deeper into biological tissues with reduced phototoxicity. nih.gov
In a different application, push-pull type fluorescent amino-quinoline derivatives have been developed for the specific imaging of lipid droplets within cells. researchgate.net These probes demonstrate strong and specific emission when accumulated in the lipid-rich environment of these organelles, making them valuable for studying lipid metabolism and storage in live cells. researchgate.net The high fluorescence quantum yield of these probes in non-polar environments, such as that found within lipid droplets, underscores their utility in this context. researchgate.net
| Probe Type | Target Organelle | Imaging Technique | Key Features |
| 2,4-disubstituted 7-aminoquinolines | Golgi apparatus | One-photon and two-photon fluorescence microscopy | Good brightness and photostability nih.gov |
| Push-pull amino-quinoline derivatives | Lipid droplets | Confocal laser microscopy | High fluorescence in non-polar environments researchgate.net |
Catalytic Roles and Methodological Enhancements
While the fluorescent properties of 7-amino-2(1H)-quinolinones are a major area of investigation, the broader class of aminoquinoline derivatives has also found application in catalysis, primarily as ligands for metal-catalyzed reactions.
As Ligands in Metal-Catalyzed Processes
The nitrogen atoms within the quinoline (B57606) ring system and the exocyclic amino group can act as coordination sites for metal ions. This ability to form stable complexes with transition metals makes aminoquinoline derivatives attractive candidates for use as ligands in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by altering the substitution pattern on the quinoline core, thereby influencing the activity and selectivity of the metal catalyst. Although direct catalytic applications of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone are not extensively reported, the broader family of aminoquinolines has shown promise. For instance, novel amino acid derivatives of quinolines have been synthesized and investigated for their chemical properties. mdpi.com
In Novel Reaction Development
The synthesis of substituted amino-quinoline derivatives itself has been a subject of research, leading to the development of novel reaction methodologies. Palladium-catalyzed C-H activation reactions have been employed for the synthesis of push-pull type fluorescent amino-quinoline derivatives, demonstrating selective control over N-arylation and C-H activation pathways through the choice of palladium and phosphine (B1218219) ligands. researchgate.net Such synthetic advancements not only provide access to new fluorescent probes but also contribute to the broader field of synthetic organic chemistry.
Materials Science Applications
The unique photophysical and electronic properties of 7-amino-2(1H)-quinolinone derivatives suggest their potential for use in the development of advanced materials. Their strong fluorescence and solvatochromic behavior make them interesting candidates for incorporation into sensors and smart materials.
Push-pull type amino-quinoline derivatives have been shown to exhibit high fluorescence emission in the solid state. researchgate.net This property is attributed to the planar structure between the quinoline ring and a phenyl group at the 7-amino position, as confirmed by X-ray crystal structure analysis. researchgate.net Solid-state emitters are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission color and quantum yield through chemical modification of the quinolinone core offers a pathway to new functional materials.
Integration into Functional Materials
There is no available research detailing the integration of this compound into functional materials. The potential for a compound to be used in such applications often stems from its unique photophysical or electronic properties. Generally, amino-substituted quinolinones can exhibit fluorescence, and the presence of methyl groups can influence solubility and molecular packing, which are critical factors for material integration. However, without experimental data, any discussion on its specific role in functional materials would be conjectural.
Corrosion Inhibition Mechanisms and Efficacy
No studies have been found that investigate the corrosion inhibition mechanisms or efficacy of this compound. Quinoline derivatives are a well-known class of corrosion inhibitors, with their effectiveness often attributed to the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto metal surfaces. The amino and methyl groups on the quinolinone ring would be expected to modify the electron density and steric hindrance of the molecule, thereby affecting its interaction with metal surfaces. However, in the absence of empirical data from electrochemical studies or surface analysis, its performance as a corrosion inhibitor remains uncharacterized.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the process of drug discovery and compound design. nih.govnih.gov For a molecule like 7-amino-3,4,6-trimethyl-2(1H)-quinolinone, AI and ML can accelerate the journey from a lead compound to a clinical candidate.
Future research will likely employ ML models to predict the biological activities and physicochemical properties of novel analogues derived from this quinolinone core. researchgate.net By training algorithms on large datasets of known quinolinone derivatives, researchers can develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models can screen virtual libraries of compounds based on the this compound scaffold, identifying candidates with the highest potential for desired therapeutic effects and optimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.com
Furthermore, generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be used for de novo drug design. nih.govresearchgate.net These systems can generate novel molecular structures, inspired by the core quinolinone scaffold, that are optimized for specific biological targets. This approach allows for the exploration of a vast chemical space to design next-generation compounds with enhanced potency and selectivity.
Table 1: Applications of AI/ML in the Development of this compound Analogues
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling (QSAR) | Using machine learning to build models that predict the biological activity and properties of new compounds based on their chemical structure. | Rapid identification of promising derivatives for synthesis and testing, reducing time and cost. |
| De Novo Design | Employing generative models to create entirely new molecules with desired properties built around the quinolinone core. | Discovery of novel, highly optimized compounds that may not be conceived through traditional methods. nih.gov |
| Synthesis Planning | Utilizing AI to predict and design the most efficient and viable synthetic routes for novel target molecules. | Streamlining the chemical synthesis process and improving yields. |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov | Accelerating the hit-identification phase of drug discovery. |
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of quinoline (B57606) and quinolinone derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. nih.govresearchgate.net There is a strong and growing emphasis within the chemical community on developing "green" and sustainable synthetic methodologies. acs.orgijpsjournal.com
Future efforts for synthesizing this compound and its derivatives will focus on principles of green chemistry. researchgate.net This includes the use of environmentally benign solvents (like water or ethanol), the development of catalyst-based reactions that minimize waste, and the application of energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis. nih.govijpsjournal.com Researchers are continuously exploring novel catalytic systems, including biocatalysts and earth-abundant metal catalysts, to replace more toxic or expensive options. acs.org The goal is to improve key sustainability metrics like atom economy and the E-factor (environmental factor), making the production of these valuable compounds more economically and environmentally viable. acs.org
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
While the broader class of quinolones is known to target bacterial enzymes like DNA gyrase and topoisomerase IV, the specific molecular targets and mechanisms of action for many individual derivatives are not fully elucidated. ontosight.ainih.gov A critical future direction is to gain a precise, molecular-level understanding of how this compound and its analogues interact with their biological targets.
Advanced analytical and computational techniques will be pivotal in this endeavor. Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of the compound with target proteins, providing insights into the key interactions that drive its biological activity. nih.gov Experimentally, techniques like X-ray crystallography and cryo-electron microscopy can be used to solve the three-dimensional structures of the compound bound to its target enzyme or receptor. This detailed structural information is invaluable for structure-based drug design, enabling the rational modification of the quinolinone scaffold to enhance binding affinity and specificity, thereby improving therapeutic efficacy and reducing potential side effects. nih.gov
Exploration of New Application Domains beyond Current Scope
The versatility of the quinoline scaffold suggests that its derivatives could have applications far beyond their traditional roles as antibacterial or anticancer agents. tandfonline.comnih.gov Future research should actively explore novel therapeutic and technological domains for this compound.
The inherent fluorescence of some quinoline systems opens up possibilities in bioimaging. nih.gov Derivatives could be developed as fluorescent probes for visualizing specific cellular organelles or biological processes. Given the broad spectrum of biological activities associated with quinolines—including anti-inflammatory, antiviral, and neuroprotective effects—this compound could be screened against a wide array of disease targets. nih.govchemrestech.comekb.eg Furthermore, the unique electronic properties of the quinoline ring system make these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials. mdpi.com A systematic exploration of these diverse possibilities could uncover entirely new and valuable applications for this promising molecular structure.
Q & A
Q. What are the optimal synthetic routes for 7-amino-3,4,6-trimethyl-2(1H)-quinolinone, and how can reaction conditions be controlled to avoid side products?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example, a modified protocol using m-phenylenediamine and ethyl trifluoroacetoacetate under reflux conditions (353 K for 48 hours) yields the quinolinone core . Key factors include:
- Temperature control: Lower temperatures may lead to unexpected products (e.g., hydroxylated derivatives) due to incomplete cyclization .
- Solvent selection: Methanol or ethanol is preferred for recrystallization to isolate pure products .
- Reagent stoichiometry: Excess trifluoroacetoacetate derivatives can minimize side reactions like dimerization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy: NMR (500 MHz in DMSO-d) resolves proton environments, such as NH (δ 5.39 ppm) and aromatic protons (δ 6.10–7.16 ppm), confirming substitution patterns .
- X-ray crystallography: Determines solid-state conformation (e.g., Cremer-Pople puckering parameters: Q = 0.3577 Å, Θ = 117.9°) and intermolecular interactions (C–H···F, O–H···N) critical for crystal packing .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., CHFNO: calculated 248.08, observed 248.07) .
Advanced Research Questions
Q. How can discrepancies in reaction outcomes during the synthesis of this compound be systematically analyzed and resolved?
Methodological Answer: Discrepancies often arise from variations in reaction conditions:
- Case study: Lowering the reaction temperature from 373 K to 353 K resulted in hydroxylated byproducts (e.g., 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolinone) due to incomplete dehydration .
- Resolution strategies:
- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation.
- Post-reaction analysis: Employ LC-MS to identify side products and adjust reagent ratios or heating duration .
- Computational modeling: Predict thermodynamic favorability of pathways using DFT calculations to optimize conditions .
Q. What strategies enhance the photophysical properties of this compound for applications in europium(III) luminescence studies?
Methodological Answer: The quinolinone core acts as an antenna molecule for Eu(III) chelates by transferring energy via ligand-to-metal charge transfer (LMCT). Enhancements include:
- Substituent engineering: Electron-withdrawing groups (e.g., trifluoromethyl) improve excited-state lifetime and quantum yield by stabilizing π→π* transitions .
- Solvent optimization: Polar aprotic solvents (e.g., DMSO) reduce non-radiative decay, enhancing luminescence intensity .
- Coordination chemistry: Covalent conjugation with polyaminocarboxylate ligands (e.g., DOTA) increases binding affinity and photostability .
Q. How does the substitution pattern on the quinolinone core influence its electronic properties and intermolecular interactions in solid-state applications?
Methodological Answer:
- Electronic effects: Methyl groups at positions 3,4,6 increase electron density on the quinolinone ring, shifting absorption maxima (e.g., λ = 320–340 nm in ethanol) .
- Intermolecular interactions:
- Applications: Modified derivatives serve as fluorescent probes in bioimaging due to tunable emission properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
